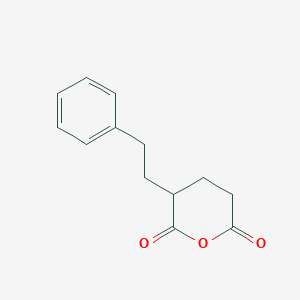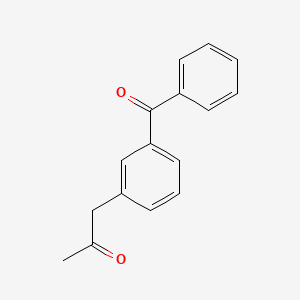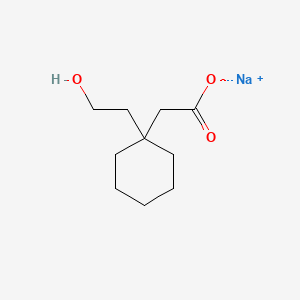
5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione: is a heterocyclic compound that contains selenium, iodine, and a five-membered ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione typically involves the reaction of 3-iodobenzaldehyde with selenazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing techniques such as recrystallization or chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the selenium atom, leading to the formation of selenoxides or selenones.
Reduction: Reduction reactions can convert the selenazolidine ring to its corresponding selenol or selenide derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenols or selenides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, 5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione has been investigated for its potential as an anticancer agent. The presence of selenium is known to enhance the biological activity of compounds, making them more effective in targeting cancer cells .
Industry: The compound’s unique properties make it a candidate for use in the development of new materials, such as semiconductors or photovoltaic cells. Its ability to undergo various chemical reactions also makes it useful in the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism by which 5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione exerts its effects is not fully understood. it is believed that the compound interacts with cellular proteins and enzymes, potentially inhibiting their function. The presence of selenium allows the compound to generate reactive oxygen species (ROS), which can induce oxidative stress in cells, leading to cell death. This mechanism is particularly relevant in the context of its anticancer activity .
Comparaison Avec Des Composés Similaires
Thiazolidine-2,4-dione: Similar structure but contains sulfur instead of selenium.
Rhodanine: Contains a similar five-membered ring structure with sulfur and nitrogen atoms.
Hydantoin: Another five-membered ring compound with nitrogen and oxygen atoms.
Uniqueness: The presence of selenium in 5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione distinguishes it from other similar compounds. Selenium imparts unique chemical and biological properties, such as enhanced reactivity and potential anticancer activity, making this compound particularly valuable in research and industrial applications .
Propriétés
Numéro CAS |
77144-01-5 |
|---|---|
Formule moléculaire |
C10H6INO2Se |
Poids moléculaire |
378.03 g/mol |
Nom IUPAC |
(5E)-5-[(3-iodophenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C10H6INO2Se/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Clé InChI |
QLWKCDASVLCBDR-VMPITWQZSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)I)/C=C/2\C(=O)NC(=O)[Se]2 |
SMILES canonique |
C1=CC(=CC(=C1)I)C=C2C(=O)NC(=O)[Se]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



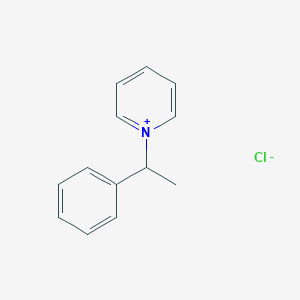
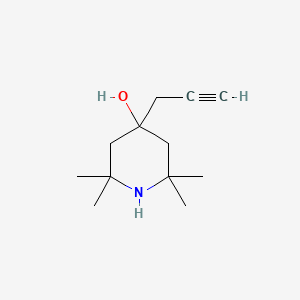

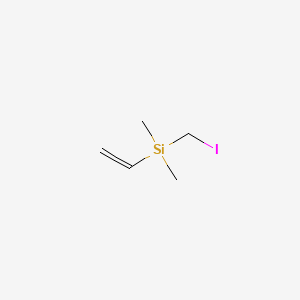


![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)
